P-Tolyltrimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170018. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

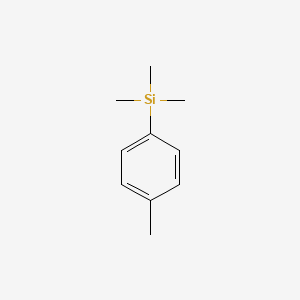

IUPAC Name |

trimethyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHURGPPCGMAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305249 | |

| Record name | Trimethyl-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3728-43-6 | |

| Record name | 3728-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl-p-tolylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Tolyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolyltrimethylsilane

CAS Number: 3728-43-6

This technical guide provides a comprehensive overview of p-tolyltrimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound, also known as (4-methylphenyl)trimethylsilane, is a crystalline solid or colorless to light yellow liquid at room temperature.[1][2] It is characterized by the presence of a trimethylsilyl group attached to a toluene ring at the para position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3728-43-6 | [2] |

| Molecular Formula | C₁₀H₁₆Si | [2] |

| Molecular Weight | 164.32 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/solid | [1] |

| Melting Point | 38 °C | [1] |

| Boiling Point | 190-193 °C | [2] |

| Density | 0.865 g/mL | [2] |

| Refractive Index | 1.4908 | [1] |

| Flash Point | 46 °C | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Not miscible or difficult to mix | [1] |

| Ether | Soluble | [1] |

| Methanol | Soluble | [1] |

| Tetrahydrofuran (THF) | Miscible | Inferred from synthesis protocols |

| Diethyl Ether | Miscible | Inferred from synthesis protocols |

| Chloroform | Likely soluble (polar aprotic) | General chemical principles |

| Hexane | Likely soluble (nonpolar) | General chemical principles |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure and data for analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the trimethylsilyl protons, the aromatic protons, and the methyl protons on the tolyl group.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.25 | Singlet | 9H | Si(CH₃)₃ |

| ~2.35 | Singlet | 3H | Ar-CH₃ |

| ~7.15 | Doublet | 2H | Aromatic protons ortho to CH₃ |

| ~7.40 | Doublet | 2H | Aromatic protons ortho to Si(CH₃)₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ -1.0 | Si(CH₃)₃ |

| ~ 21.0 | Ar-CH₃ |

| ~ 128.5 | Aromatic CH ortho to CH₃ |

| ~ 133.5 | Aromatic CH ortho to Si(CH₃)₃ |

| ~ 137.5 | Quaternary aromatic C attached to CH₃ |

| ~ 138.0 | Quaternary aromatic C attached to Si(CH₃)₃ |

Note: The assignments are based on general chemical shift ranges for substituted benzenes and organosilanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for the aromatic ring, the C-H bonds, and the Si-C bonds.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch (from CH₃ and Si-CH₃) | Strong |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1250 | Si-CH₃ symmetric deformation (umbrella) | Strong |

| 1135 | p-substituted silphenylene group | Strong, Sharp[3] |

| 840-810 | Aromatic C-H out-of-plane bend (p-disubstitution) | Strong |

| 760-700 | Si-C stretch | Medium-Strong |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns for trimethylsilyl compounds.

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Comments |

| 164 | [C₁₀H₁₆Si]⁺˙ | Molecular ion (M⁺˙) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the trimethylsilyl group, often the base peak. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic for toluene derivatives. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. |

Fragmentation Pathway Diagram:

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 4-bromotoluene and trimethylchlorosilane.

Reaction Scheme:

Caption: Synthesis of this compound via a Grignard reaction.

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Trimethylchlorosilane

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for air-sensitive reactions (Schlenk line, three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Dissolve 4-bromotoluene in anhydrous THF or diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

-

Reaction with Trimethylchlorosilane:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Add trimethylchlorosilane dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has potential applications in materials science and drug development.

Organic Synthesis

-

Cross-Coupling Reactions: Aryltrimethylsilanes are precursors to organosilicon nucleophiles used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[1][4][5] In this reaction, the C-Si bond is activated by a fluoride source or a base, allowing for the formation of a new C-C bond with an organic halide or triflate.[1][4] This methodology is an alternative to Suzuki and Stille couplings, avoiding the use of potentially toxic tin reagents.[6]

Hiyama Coupling Mechanism:

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

-

Protecting Group Chemistry: The trimethylsilyl group can be used as a directing group in electrophilic aromatic substitution reactions.

Drug Development

While direct applications of this compound in pharmaceuticals are not widely reported, its utility in cross-coupling reactions makes it a valuable tool for the synthesis of complex bioactive molecules and pharmaceutical intermediates.[7][8][9] The biaryl motif, which can be constructed using Hiyama coupling, is a common structural feature in many drug candidates.

Materials Science

Organosilanes are fundamental precursors in the synthesis of silicon-containing polymers, such as polysiloxanes and silsesquioxanes.[10][11][12] These materials exhibit a wide range of properties, including high thermal stability, chemical resistance, and tunable mechanical properties, making them suitable for applications in coatings, elastomers, and hybrid organic-inorganic materials. This compound can be functionalized and incorporated into polymer backbones to modify their properties.

Safety Information

This compound is a flammable liquid and solid. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical safety guidance. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. Hiyama Coupling [organic-chemistry.org]

- 2. far-chemical.com [far-chemical.com]

- 3. gelest.com [gelest.com]

- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The Synthesis of Bioactive Polycyclic Natural Products - Brian Stoltz [grantome.com]

- 10. Silicon-Containing Polymeric Materials [mdpi.com]

- 11. Silicon-containing polymers | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

P-Tolyltrimethylsilane molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular properties of p-Tolyltrimethylsilane, a compound of interest in various chemical research and development applications.

Core Molecular Data

The essential molecular details of this compound are summarized in the table below for clear and easy reference.

| Property | Value |

| Molecular Formula | C10H16Si[1][2][3][4] |

| Molecular Weight | 164.32 g/mol [2][4][5] |

| Monoisotopic Mass | 164.10213 Da[6] |

Note on Requested Content: This guide focuses on the core molecular data of this compound. As this topic pertains to the fundamental properties of a chemical compound, detailed experimental protocols for synthesis or complex signaling pathways are not applicable in this context. Therefore, the inclusion of experimental methodologies and logical relationship diagrams is not relevant to the scope of this particular guide.

References

- 1. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]

- 2. This compound CAS#: 3728-43-6 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 3728-43-6 [amp.chemicalbook.com]

- 5. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C10H16Si) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis and Preparation of p-Tolyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for p-tolyltrimethylsilane, a valuable organosilicon reagent in organic synthesis. The document details the underlying chemical principles, experimental methodologies, and comparative data for the prevalent preparative methods.

Introduction

This compound, also known as 4-methylphenyltrimethylsilane, is an organosilicon compound with significant applications in organic chemistry, particularly as a stable surrogate for the p-tolyl anion in various coupling reactions and as a protecting group. Its synthesis is primarily achieved through nucleophilic substitution on a silicon electrophile, most commonly employing a Grignard reagent. An alternative, though less frequently utilized, method is the Wurtz-Fittig reaction. This guide will explore these synthetic pathways, offering detailed protocols and comparative insights.

Synthesis Methods

The two principal methods for the laboratory-scale synthesis of this compound are the Grignard reaction and the Wurtz-Fittig reaction.

Grignard Reaction

The Grignard reaction is the most common and reliable method for the synthesis of this compound. This method involves the formation of a p-tolylmagnesium halide (a Grignard reagent) from a p-tolyl halide, which then acts as a nucleophile, attacking an electrophilic trimethylsilyl halide, typically trimethylchlorosilane.

Reaction Scheme:

The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction, based on established procedures for analogous organosilane preparations.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Bromotoluene | 171.04 | 17.1 g | 0.10 |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Trimethylchlorosilane | 108.64 | 13.0 g (15 mL) | 0.12 |

| Anhydrous Diethyl Ether or THF | - | 150 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. The apparatus must be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Grignard Reagent Formation: The magnesium turnings and a crystal of iodine are placed in the flask. A small portion (approx. 10 mL) of a solution of p-bromotoluene in 50 mL of anhydrous diethyl ether is added to initiate the reaction. The reaction is initiated by gentle warming or sonication if necessary, evidenced by the disappearance of the iodine color and the formation of a cloudy solution. The remaining p-bromotoluene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Trimethylchlorosilane: The Grignard reagent solution is cooled in an ice bath. A solution of trimethylchlorosilane in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The mixture is then carefully poured onto crushed ice and the flask is rinsed with diethyl ether. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Expected Yield: Based on analogous preparations, the yield is expected to be in the range of 60-80%.

Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is a classic method for the formation of carbon-carbon bonds and can be adapted for the synthesis of organosilanes. This reaction involves the reductive coupling of an aryl halide and a silyl halide in the presence of an alkali metal, typically sodium.

Reaction Scheme:

General Procedure:

-

A mixture of p-bromotoluene and trimethylchlorosilane is dissolved in an anhydrous, inert solvent such as toluene or xylene.

-

Small pieces of sodium metal are added portion-wise to the reaction mixture with vigorous stirring under an inert atmosphere.

-

The reaction is typically exothermic and may require cooling to control the rate.

-

After the sodium has been consumed, the reaction mixture is filtered to remove the sodium salts.

-

The product is isolated from the filtrate by fractional distillation.

Quantitative Data Comparison:

| Method | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Grignard Reaction | 60-80% (estimated) | High after distillation | High yields, cleaner reaction, well-established | Requires anhydrous conditions, sensitive to protic functional groups |

| Wurtz-Fittig Reaction | Variable (often lower than Grignard) | Lower due to side products | One-pot reaction | Prone to side reactions (homocoupling), use of hazardous sodium metal |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.0-7.5 ppm), methyl group on the aromatic ring (~2.3 ppm), trimethylsilyl group (~0.25 ppm) |

| ¹³C NMR | Aromatic carbons, methyl carbon, trimethylsilyl carbons |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), Si-C stretching (~1250, 840 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (m/z = 164), characteristic fragmentation pattern |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for the synthesis of this compound.

Caption: Grignard reaction pathway for this compound synthesis.

Caption: Wurtz-Fittig reaction pathway showing the desired product and a common side product.

Caption: Generalized experimental workflow for the synthesis and purification of this compound.

Safety and Handling

-

p-Bromotoluene: Irritant.

-

Magnesium Turnings: Flammable solid.

-

Trimethylchlorosilane: Flammable liquid, corrosive, causes burns.

-

Diethyl Ether/THF: Highly flammable liquids.

-

Sodium Metal: Reacts violently with water.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions are critical for the success of the Grignard reaction.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Grignard reaction. This method offers high yields and a relatively clean reaction profile, making it the preferred choice for laboratory preparations. While the Wurtz-Fittig reaction presents a theoretical alternative, it is generally less efficient due to the formation of side products. Proper experimental technique, particularly the maintenance of anhydrous conditions, is paramount for the successful synthesis and purification of the target compound. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

An In-depth Technical Guide to the Spectral Data of p-Tolyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organosilicon compound p-tolyltrimethylsilane. Detailed experimental protocols and data interpretations are included to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

| ~0.25 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

Note: The chemical shifts for the aromatic protons are predicted based on the values for similar aromatic silanes. The actual spectrum may show a more complex splitting pattern (e.g., two doublets) characteristic of a 1,4-disubstituted benzene ring.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (C-CH₃) |

| ~137 | Quaternary aromatic carbon (C-Si) |

| ~134 | Aromatic CH |

| ~128 | Aromatic CH |

| ~21 | Methyl carbon (-CH₃) |

| ~-1 | Trimethylsilyl carbons (-Si(CH₃)₃) |

Note: These are estimated chemical shifts. The signals for the two pairs of equivalent aromatic carbons may be distinct.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H stretch (from -CH₃ and -Si(CH₃)₃) |

| ~1600, ~1500 | Medium-Weak | Aromatic C=C ring stretch |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 - 760 | Strong | Si-C stretch |

| ~815 | Strong | C-H out-of-plane bend (p-disubstituted ring) |

Note: Data is based on typical values for aromatic and organosilicon compounds and has been cross-referenced with the NIST WebBook entry for Silane, p-tolyl-trimethyl-.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular ion) |

| 149 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Note: The molecular weight of this compound is 164.32 g/mol .[2] The fragmentation pattern is characterized by the loss of a methyl group and the formation of the stable trimethylsilyl cation.

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument, is used.

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a high-quality spectrum.

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 250 ppm) is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities and to ensure volatilization. A small amount of the sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas (e.g., helium).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small molecules.

-

Data Acquisition:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.

-

Visualizations

Diagram 1: Spectroscopic-Structural Correlation

Caption: Relationship between spectroscopic methods and the structural information they provide for this compound.

Diagram 2: General Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Safety Guide to p-Tolyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for p-Tolyltrimethylsilane (CAS No. 3728-43-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical Identification and Physical Properties

This compound, also known as 4-(trimethylsilyl)toluene, is an organosilicon compound.[1][2][3] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3728-43-6 |

| Molecular Formula | C10H16Si |

| Molecular Weight | 164.32 g/mol [1][2][4] |

| Appearance | Colorless to light yellow liquid/solid[2][5] |

| Melting Point | 38°C[2][3][6] |

| Boiling Point | 92°C @ 33 mmHg[2][6] |

| Density | 0.865 g/cm³[2][6] |

| Flash Point | 46°C[2][6] |

| Water Solubility | Not miscible or difficult to mix in water[2][4] |

| Refractive Index | 1.4908[2][6] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapour |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

Data sourced from ChemicalBook.[5]

Signal Word: Danger[7]

Toxicological Information

Experimental Protocols

Specific experimental protocols for the determination of the safety data presented in this guide are not publicly available. The provided data is based on information from suppliers and chemical databases.

Spill and Exposure Response

The following diagrams outline the recommended procedures for handling a spill of this compound and the first aid measures to be taken in case of accidental exposure.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 3728-43-6 [amp.chemicalbook.com]

- 3. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]

- 5. This compound | 3728-43-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3728-43-6|Trimethyl(p-tolyl)silane| Ambeed [ambeed.com]

Commercial Availability and Synthetic Utility of p-Tolyltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of p-Tolyltrimethylsilane, a versatile organosilicon reagent. Furthermore, it offers detailed experimental protocols for its synthesis and a key application in cross-coupling reactions, providing valuable information for researchers in organic synthesis and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk scale requirements. Purity levels typically range from 95% to over 99%, with detailed specifications often available upon request from the supplier. While pricing is subject to change and depends on the quantity and purity, the following table summarizes prominent suppliers and available data. Researchers are advised to request quotations from suppliers for the most current pricing information.

| Supplier | Reported Purity | Notes |

| BOC Sciences | 99% | A global supplier of research chemicals and pharmaceutical ingredients.[1] |

| Fisher Scientific | 95% | A major distributor of scientific products, including a range of chemicals. |

| ChemicalBook | 99% min, Min 98% HPLC | An online platform listing various chemical suppliers, primarily from Asia.[1] |

| Shaanxi Dideu Medichem Co. Ltd. | 99% | Listed as a supplier on ChemicalBook.[1] |

| Career Henan Chemical Co. | Min 98% HPLC | Listed as a supplier on ChemicalBook.[1] |

| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% min | Listed as a supplier on ChemicalBook.[1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 4-bromotoluene and trimethylchlorosilane using a Grignard reaction. This method is a common and effective way to prepare aryltrimethylsilanes.

Reaction Scheme:

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Trimethylchlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen/argon inlet)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of 4-bromotoluene in anhydrous THF in the dropping funnel.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

-

-

Reaction with Trimethylchlorosilane:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Add trimethylchlorosilane dropwise to the stirred Grignard solution via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes a representative application of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl halide. In this reaction, the trimethylsilyl group is converted to a boronic acid or ester in situ, which then participates in the cross-coupling.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Bis(pinacolato)diboron (B2pin2)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., potassium carbonate or cesium fluoride)

-

Solvent (e.g., 1,4-dioxane or toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a dry Schlenk flask under a nitrogen or argon atmosphere, combine this compound, the aryl halide, bis(pinacolato)diboron, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using a freeze-pump-thaw cycle.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a key reaction of this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Basic Reactivity of P-Tolyltrimethylsilane with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-tolyltrimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a toluene moiety at the para position. This arrangement imparts unique reactivity towards electrophiles, primarily governed by the phenomenon of ipso-substitution. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with various electrophilic reagents, including halogens, acyl chlorides, and nitrating agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Core Principles of Reactivity

The defining characteristic of the reactivity of this compound with electrophiles is the propensity for ipso-substitution . In this type of electrophilic aromatic substitution, the electrophile displaces the trimethylsilyl (-SiMe₃) group from the aromatic ring, rather than a hydrogen atom. This regioselectivity is attributed to the stabilizing effect of the silicon atom on the carbocationic intermediate, known as the β-silicon effect.

The attack of an electrophile (E⁺) at the carbon atom bearing the trimethylsilyl group leads to the formation of a Wheland intermediate. This intermediate is significantly stabilized by the adjacent silicon atom through hyperconjugation, which facilitates the cleavage of the carbon-silicon bond to yield the substituted product.

Reactions with Key Electrophiles

Halogenation (Bromination)

Ipso-bromodesilylation of this compound provides a regioselective route to 4-bromotoluene. The reaction typically proceeds under mild conditions with molecular bromine, often in the presence of a Lewis acid catalyst or in a suitable solvent.

Table 1: Quantitative Data for Ipso-Bromination of this compound

| Electrophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Br₂ | CH₂Cl₂ | 0 to rt | 1 | >95 |

Acylation (Friedel-Crafts Acylation)

The Friedel-Crafts acylation of this compound offers a direct method for the synthesis of 4-methylacetophenone, a valuable intermediate in various synthetic endeavors. The reaction involves the treatment of this compound with an acyl chloride, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride.

Table 2: Quantitative Data for Ipso-Acylation of this compound

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to rt | 2 | ~90 |

Nitration

Ipso-nitration of this compound allows for the regioselective introduction of a nitro group to the para-position of the toluene ring, yielding 4-nitrotoluene. Traditional nitrating agents can be employed, though milder and more selective methods have been developed to avoid potential side reactions.

Table 3: Quantitative Data for Ipso-Nitration of this compound

| Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Nitrosaccharin | Mg(OTf)₂ / ACN | 85 | 22 | High (general for arylsilanes) |

Experimental Protocols

General Procedure for Ipso-Bromination

To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added a solution of bromine (1.1 eq) in CH₂Cl₂ dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 4-bromotoluene.

General Procedure for Ipso-Acylation (Friedel-Crafts)

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added acetyl chloride (1.1 eq) dropwise. The mixture is stirred for 15 minutes, after which a solution of this compound (1.0 eq) in CH₂Cl₂ is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 4-methylacetophenone.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: General mechanism of electrophilic ipso-substitution.

Caption: A typical experimental workflow for ipso-substitution.

Conclusion

This compound serves as a versatile substrate for electrophilic aromatic substitution, proceeding via a highly regioselective ipso-substitution pathway. This reactivity allows for the clean and efficient synthesis of various para-substituted toluene derivatives, which are important building blocks in the pharmaceutical and materials science industries. The experimental protocols and data summarized in this guide offer a practical foundation for the application of this compound in organic synthesis.

Introduction to the tolyl group in organic chemistry

An In-depth Technical Guide to the Tolyl Group in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry, the tolyl group, a functional group derived from toluene, is a fundamental building block with significant implications in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs). A tolyl group consists of a methyl group attached to a benzene ring, and it exists as three structural isomers: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl).[1][2] The position of the methyl group relative to the point of attachment on the aromatic ring dictates the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity. This guide provides a comprehensive overview of the tolyl group, its properties, synthesis, and applications, with a particular focus on its relevance to drug development.

Nomenclature and Structure

The nomenclature of tolyl-containing compounds follows the IUPAC guidelines for substituted benzenes. The prefixes ortho-, meta-, and para- (or their numerical equivalents 2-, 3-, and 4-) are used to denote the relative positions of the methyl group and the substituent.[3] For example, the three isomers of cresol are o-cresol (2-methylphenol), m-cresol (3-methylphenol), and p-cresol (4-methylphenol). The general formula for a tolyl group is CH₃C₆H₄–R.[1]

The abbreviation "Tol" is sometimes used to represent the tolyl group, particularly the p-tolyl isomer.[4]

Caption: The three structural isomers of the tolyl group.

Physical and Chemical Properties

The tolyl group is considered nonpolar and hydrophobic.[1] Its physical and chemical properties are influenced by the electronic effect of the methyl group, which is weakly electron-donating through induction and hyperconjugation. This property makes the aromatic ring of the tolyl group more susceptible to electrophilic aromatic substitution than benzene.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative tolyl-containing compounds.

Table 1: Physical Properties of Toluidine Isomers

| Property | o-Toluidine | m-Toluidine | p-Toluidine |

| Melting Point (°C) | -23 | -30 | 44 |

| Boiling Point (°C) | 200 | 203 | 200 |

| Density (g/cm³) | 1.004 | 0.989 | 0.962 |

Table 2: Spectroscopic Data for Cresols

| Spectroscopic Data | o-Cresol | m-Cresol | p-Cresol |

| ¹H NMR (δ, ppm) | |||

| Ar-H | 6.7-7.2 | 6.6-7.1 | 6.7 (d), 7.0 (d) |

| CH₃ | 2.2 | 2.3 | 2.3 |

| OH | ~5.0 | ~5.1 | ~4.8 |

| ¹³C NMR (δ, ppm) | |||

| C-OH | 152.0 | 155.0 | 151.7 |

| C-CH₃ | 131.0 | 139.0 | 130.0 |

| CH₃ | 15.8 | 21.4 | 20.5 |

| IR (cm⁻¹) | |||

| O-H stretch | 3610 | 3612 | 3615 |

| C-O stretch | 1225 | 1220 | 1230 |

Synthesis and Reactions

The tolyl group can be introduced into molecules through various synthetic methods, with Friedel-Crafts alkylation being a classic example.[6][7] Additionally, C-C coupling reactions, such as the Suzuki coupling, are widely employed to incorporate tolyl moieties.[1][8][9]

Key Reactions Involving the Tolyl Group

-

Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group directs incoming electrophiles to the ortho and para positions.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxyl group, converting the tolyl group into a toluic acid derivative.

-

Formation of Tosylates: The p-tolylsulfonyl group (tosyl group, Ts), derived from p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions and serves as a protecting group for alcohols and amines.[10][11][12]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Toluene

This protocol describes the synthesis of a mixture of diphenylmethane isomers by reacting benzene with benzyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

Benzene (anhydrous)

-

Benzyl chloride

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

To a stirred solution of anhydrous benzene in a flask equipped with a reflux condenser and a drying tube, slowly add anhydrous aluminum chloride.

-

Add benzyl chloride dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture under reflux for a specified time, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography.

References

- 1. Tolyl group - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Tosyl group - Wikipedia [en.wikipedia.org]

- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 12. proprep.com [proprep.com]

An In-depth Technical Guide to the Physical Properties of p-Tolyltrimethylsilane

This technical guide provides a comprehensive overview of the key physical properties of p-tolyltrimethylsilane, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this organosilicon compound in their work. This document presents a compilation of reported values, detailed experimental methodologies for their determination, and a workflow diagram to illustrate the logical process of these measurements.

Physical Properties of this compound

This compound, also known as (4-methylphenyl)trimethylsilane, is an organosilicon compound with the chemical formula C10H16Si. Accurate knowledge of its physical properties is crucial for its handling, purification, and application in various chemical syntheses.

Data Presentation

The experimentally determined and reported physical properties of this compound are summarized in the table below. It is important to note the pressure at which boiling points are measured, as this significantly affects the observed temperature.

| Physical Property | Value | Conditions |

| Melting Point | 38 °C[1][2] | Atmospheric Pressure |

| Boiling Point | 191-192 °C[3] | Atmospheric Pressure (760 mmHg) |

| 92 °C[1][2][4] | 33 mmHg | |

| 190 °C[5] | 33 torr (Note: This is likely a typographical error and should be considered with caution) |

The discrepancy in some reported boiling points can be attributed to measurements taken at different pressures. The value of 92 °C is reported at a reduced pressure of 33 mmHg, while the higher values are at or near atmospheric pressure.

Experimental Protocols

The determination of melting and boiling points is a fundamental practice in chemical characterization. The following are detailed methodologies applicable to the determination of these properties for this compound and similar organosilicon compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heating.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This can be determined at atmospheric pressure or under reduced pressure.

1. Thiele Tube Method (Atmospheric Pressure):

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

A small amount of this compound (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer using a rubber band.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Distillation Method (Atmospheric or Reduced Pressure):

For larger quantities, the boiling point can be determined during distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Vacuum source (for reduced pressure)

-

Manometer (for reduced pressure)

Procedure:

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a steady boil.

-

The temperature at which the vapor is continuously condensing and the distillate is collected at a steady rate is recorded as the boiling point.

-

For reduced pressure distillation, the system is connected to a vacuum pump, and the pressure is monitored with a manometer. The boiling point is recorded at the stable reduced pressure.

Correction of Boiling Point to Standard Pressure: If the boiling point is measured at a pressure other than 760 mmHg, it can be corrected to the normal boiling point using a pressure nomograph or various empirical equations. This is particularly important when comparing experimental values to literature values reported at standard pressure.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]

- 4. trimethyl-(4-methylphenyl)silane, CAS No. 3728-43-6 - iChemical [ichemical.com]

- 5. trimethyl-(4-methylphenyl)silane3728-43-6,Purity96%_Tetrahedron Scientific Inc [molbase.com]

An In-depth Technical Guide to the Solubility of P-Tolyltrimethylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-tolyltrimethylsilane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for solubility determination, including established experimental protocols and a logical workflow for assessing solubility.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula (CH₃)₃SiC₆H₄CH₃. It is a versatile reagent in organic synthesis, often utilized in cross-coupling reactions and as a protecting group. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.

Qualitative Solubility Profile

Based on available chemical data, this compound exhibits the following general solubility characteristics:

-

Water: It is not miscible or is difficult to mix with water.[1][2][3][4][5][6][7]

-

Organic Solvents: It is generally soluble in some organic solvents, including ether and methanol.[2]

Given its chemical structure—a nonpolar aromatic ring and a trimethylsilyl group—it is anticipated to be soluble in a range of nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The absence of this data in the public domain highlights the necessity for experimental determination for specific applications. This guide provides detailed protocols for researchers to generate this data in their own laboratories.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) |

| Data not available in the public domain. |

Researchers are encouraged to use the experimental protocols outlined in Section 4 to populate this table for their specific solvent systems and experimental conditions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

4.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Observation:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations. For a more comprehensive screening, this can be repeated at different temperatures (e.g., room temperature, 40°C, 60°C) by using a temperature-controlled shaker or water bath.

4.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, gas chromatograph (GC), or high-performance liquid chromatograph (HPLC))

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately determine the mass or volume of the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as GC or HPLC. This involves creating a calibration curve with known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

This guide provides a foundational understanding and practical protocols for researchers and professionals working with this compound. While specific quantitative data is currently lacking in the literature, the methodologies described herein offer a robust approach to determining its solubility in various organic solvents, thereby enabling more efficient and effective scientific research and development.

References

- 1. This compound CAS#: 3728-43-6 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3728-43-6 [chemicalbook.com]

- 4. This compound CAS#: 3728-43-6 [amp.chemicalbook.com]

- 5. 3728-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Trimethyl-p-tolylsilane, 95% | Fisher Scientific [fishersci.ca]

- 7. This compound | 3728-43-6 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for p-Tolyltrimethylsilane as a Tolyl Source in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-tolyltrimethylsilane as a tolyl source in palladium-catalyzed cross-coupling reactions, particularly focusing on the Hiyama coupling. This document offers detailed experimental protocols, data presentation, and visualizations to guide researchers in employing this versatile reagent for the synthesis of complex molecules and in drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among the various organometallic reagents utilized, organosilanes have gained significant attention due to their stability, low toxicity, and the environmentally benign nature of their byproducts. This compound is an accessible and stable organosilicon compound that can serve as an effective source of a tolyl group in the synthesis of biaryl and other complex aromatic structures, which are prevalent in pharmaceuticals and functional materials.

The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a key method for utilizing reagents like this compound.[1] A crucial aspect of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[2]

Key Advantages of this compound in Cross-Coupling

-

Stability: this compound is a stable, easily handled liquid, compatible with a wide range of reaction conditions.[3]

-

Low Toxicity: Compared to organotin and organoboron compounds, organosilanes and their byproducts are generally less toxic.[4]

-

Availability: The starting materials for the synthesis of this compound are readily available.

Data Presentation

The following table summarizes representative quantitative data for the Hiyama cross-coupling of an arylsilane (using phenyltrimethoxysilane as a proxy for this compound due to a lack of specific literature data) with various aryl halides. These data illustrate the expected yields and scope of the reaction.

Table 1: Representative Yields for the Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Halides with an Arylsilane [4]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | 95 |

| 2 | 4-Bromoacetophenone | 4-Acetyl-4'-methylbiphenyl | 92 |

| 3 | 1-Iodonaphthalene | 1-(4-Methylphenyl)naphthalene | 90 |

| 4 | 4-Iodonitrobenzene | 4-Methyl-4'-nitrobiphenyl | 98 |

| 5 | 4-Bromobenzonitrile | 4-Cyano-4'-methylbiphenyl | 85 |

| 6 | 3-Bromopyridine | 3-(4-Methylphenyl)pyridine | 78 |

| 7 | 2-Chlorotoluene | 2,4'-Dimethylbiphenyl | 75 |

| 8 | 1-Chloro-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | 88 |

Note: The yields presented are based on published data for analogous arylsilanes and should be considered representative. Optimization may be required for reactions using this compound.

Experimental Protocols

The following is a detailed protocol for a representative Hiyama cross-coupling reaction using this compound as the tolyl source. This protocol is adapted from established procedures for similar arylsilanes.[4]

Protocol 1: Palladium-Catalyzed Hiyama Cross-Coupling of an Aryl Halide with this compound

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), palladium(II) chloride (4.4 mg, 0.025 mmol, 5 mol%), and TBAF·3H₂O (315 mg, 1.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous toluene (3 mL) to the Schlenk tube via syringe.

-

Reaction: The reaction mixture is heated to 100 °C and stirred for 10-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

TBAF is corrosive and hygroscopic; handle with care and store in a desiccator.

Visualizations

Reaction Mechanism

The catalytic cycle of the Hiyama cross-coupling reaction is illustrated below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Workflow

The following diagram outlines the general workflow for the Hiyama cross-coupling experiment described in Protocol 1.

References

Application Notes and Protocols: P-Tolyltrimethylsilane as a Regiocontrol Element in the Functionalization of the Tolyl Moiety

Introduction

In the realm of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The tolyl group, a ubiquitous structural motif in pharmaceuticals and functional materials, often requires precise modification to achieve desired biological activity or material properties. While the trimethylsilyl (TMS) group is traditionally recognized as a protecting group for hydroxyls and other heteroatoms, its application to carbon centers on aromatic rings, as in p-tolyltrimethylsilane, unlocks a powerful strategy for regiocontrol. This application note details the use of the trimethylsilyl group not as a passive protecting group, but as an active director for the functionalization of the tolyl moiety through ipso-substitution.

The C-Si bond in aryltrimethylsilanes is susceptible to cleavage by a variety of electrophiles, allowing for the selective replacement of the TMS group with a range of functionalities. This approach circumvents the challenges of regioselectivity often encountered in classical electrophilic aromatic substitution reactions of toluene, which typically yield mixtures of ortho and para isomers. By first installing a trimethylsilyl group at the para position, subsequent reactions can be directed exclusively to this site. The TMS group can then be removed to regenerate the C-H bond (protodesilylation) or replaced with other valuable groups (e.g., halogens, acyl groups), thus serving as a "traceless" directing group.

These notes provide detailed protocols for the high-yield synthesis of this compound and its subsequent conversion into various functionalized toluene derivatives, offering researchers a robust toolkit for targeted molecular engineering.

Data Presentation

The following tables summarize the quantitative data for the key transformations described in this document, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of this compound

| Entry | Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| 1 | p-Bromotoluene | 1. Mg, THF, reflux2. TMSCl, THF, 0 °C to rt | 2 h | 85 | [1][2] |

Table 2: Ipso-Substitution Reactions of this compound

| Entry | Reaction Type | Electrophile/Reagents | Product | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Protodesilylation | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | Toluene | 1 h | >95 |[3] | | 2 | Bromodesilylation | Br₂, CH₂Cl₂, 0 °C | p-Bromotoluene | 30 min | 92 |[4] | | 3 | Iododesilylation | ICl, CCl₄, rt | p-Iodotoluene | 1 h | 90 |[5] | | 4 | Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 0 °C | p-Methylacetophenone | 2 h | 88 |[6][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Protection)

This protocol describes the synthesis of this compound from p-bromotoluene via a Grignard reaction. This method offers high para-selectivity due to the defined starting material.

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

-

Iodine (crystal, as initiator)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reactions (flame-dried)

-

Nitrogen or argon atmosphere setup

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the magnesium.

-

In the dropping funnel, place a solution of p-bromotoluene (1.0 eq) in anhydrous THF.

-

Add a small amount of the p-bromotoluene solution to the magnesium and gently warm the flask to initiate the Grignard reaction. The disappearance of the iodine color and gentle reflux indicate initiation.

-

Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.1 eq) dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

Protocol 2: Protodesilylation of this compound (Deprotection)

This protocol describes the removal of the trimethylsilyl group to regenerate the C-H bond, effectively "deprotecting" the tolyl moiety.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (2.0 eq) to the solution at room temperature.

-